
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate is an organic compound with the molecular formula C10H11NOS It is a derivative of phenol, characterized by the presence of three methyl groups and a thiocyanate group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-2,3,5-trimethylphenyl)thiocyanate typically involves the thiocyanation of 2,3,6-trimethylphenol. One common method includes the reaction of 2,3,6-trimethylphenol with thiocyanogen (SCN2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups such as amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and trifloaluminate ionic liquids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Produces quinones such as 2,3,6-trimethyl-1,4-benzoquinone.
Reduction: Forms amines or other reduced derivatives.
Substitution: Yields various substituted phenols depending on the nucleophile used.
Scientific Research Applications
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-hydroxy-2,3,5-trimethylphenyl)thiocyanate involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trimethylphenol: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
2,4,6-Trimethylphenol: An isomer with different substitution patterns, leading to distinct chemical properties.
2,3,5-Trimethylphenol: Another isomer with unique reactivity and applications.
Uniqueness
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(4-hydroxy-2,3,5-trimethylphenyl) thiocyanate |
InChI |
InChI=1S/C10H11NOS/c1-6-4-9(13-5-11)7(2)8(3)10(6)12/h4,12H,1-3H3 |
InChI Key |
VPXQNBOROMCRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)SC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
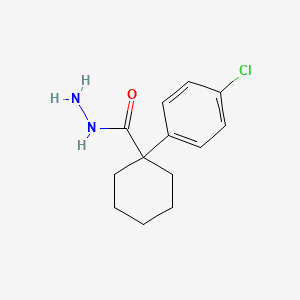


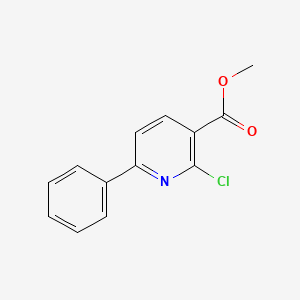
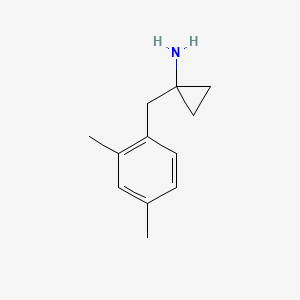

![4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butyric acid](/img/structure/B8674586.png)

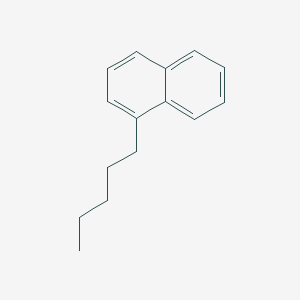
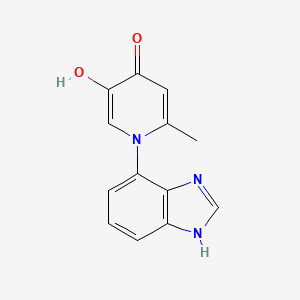
![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)


![5-[(Benzyloxy)methyl]-4-hydroxyfuran-2(5H)-one](/img/structure/B8674645.png)
